molecular formula C7H9NO2 B1597153 1-acetyl-4-methyl-2,5-dihydro-1H-pyrrol-2-one CAS No. 34581-92-5

1-acetyl-4-methyl-2,5-dihydro-1H-pyrrol-2-one

Cat. No.: B1597153
CAS No.: 34581-92-5
M. Wt: 139.15 g/mol
InChI Key: AINPDQRRTXHBAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Acetyl-4-methyl-2,5-dihydro-1H-pyrrol-2-one is a heterocyclic organic compound that features a pyrrole ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Acetyl-4-methyl-2,5-dihydro-1H-pyrrol-2-one can be synthesized through several synthetic routes. One common method involves the reaction of 4-methyl-2,5-dihydro-1H-pyrrole with acetic anhydride under controlled conditions. The reaction typically requires a catalyst, such as sulfuric acid, and is conducted at elevated temperatures to facilitate the acetylation process .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors is also explored to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 1-Acetyl-4-methyl-2,5-dihydro-1H-pyrrol-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 1-acetyl-4-methyl-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, leading to altered cellular processes. For example, it has been shown to suppress cell growth and increase glucose uptake in monoclonal antibody production. The exact molecular targets and pathways are still under investigation, but its effects on enzyme activity and cellular metabolism are of particular interest.

Comparison with Similar Compounds

    2-Acetylpyrrole: Shares a similar pyrrole ring structure but differs in the position of the acetyl group.

    4-Methyl-2,5-dihydro-1H-pyrrole: Lacks the acetyl group, making it less reactive in certain chemical reactions.

    1-Acetyl-2,5-dimethylpyrrole: Similar structure but with an additional methyl group, affecting its chemical properties and reactivity.

Uniqueness: 1-Acetyl-4-methyl-2,5-dihydro-1H-pyrrol-2-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity

Properties

IUPAC Name

1-acetyl-3-methyl-2H-pyrrol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2/c1-5-3-7(10)8(4-5)6(2)9/h3H,4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AINPDQRRTXHBAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C1)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40379323
Record name 1-acetyl-4-methyl-2,5-dihydro-1H-pyrrol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40379323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34581-92-5
Record name 1-acetyl-4-methyl-2,5-dihydro-1H-pyrrol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40379323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-acetyl-4-methyl-2,5-dihydro-1H-pyrrol-2-one
Reactant of Route 2
Reactant of Route 2
1-acetyl-4-methyl-2,5-dihydro-1H-pyrrol-2-one
Reactant of Route 3
1-acetyl-4-methyl-2,5-dihydro-1H-pyrrol-2-one
Reactant of Route 4
1-acetyl-4-methyl-2,5-dihydro-1H-pyrrol-2-one
Reactant of Route 5
1-acetyl-4-methyl-2,5-dihydro-1H-pyrrol-2-one
Reactant of Route 6
Reactant of Route 6
1-acetyl-4-methyl-2,5-dihydro-1H-pyrrol-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.